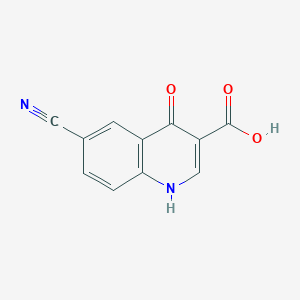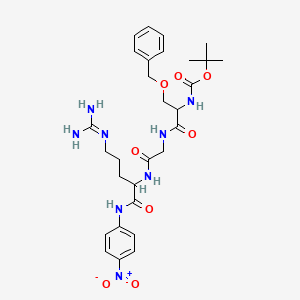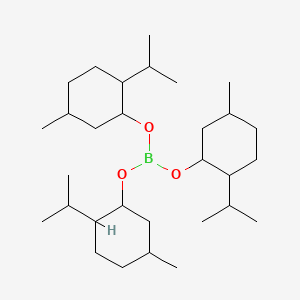
2-アミノ-2-(1-メチルシクロプロピル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-2-(1-methylcyclopropyl)acetic acid is a compound with the molecular formula C6H11NO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by an amino group, and the hydrogen atom of the methyl group is replaced by a 1-methylcyclopropyl group
科学的研究の応用
2-Amino-2-(1-methylcyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 2-Amino-2-(1-methylcyclopropyl)acetic acid are currently unknown. This compound is a derivative of glycine, which is a non-essential amino acid that plays a crucial role in the human body
Mode of Action
The resulting changes from these interactions are currently unknown .
Biochemical Pathways
Given its structural similarity to glycine, it may be involved in pathways where glycine acts as a neurotransmitter or a building block for proteins . The downstream effects of these pathways are diverse and depend on the specific context within the cell.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid typically involves the following steps:
Cyclopropanation: The starting material, such as an appropriate alkene, undergoes cyclopropanation to introduce the cyclopropyl group.
Amination: The cyclopropyl derivative is then subjected to amination reactions to introduce the amino group.
Acetic Acid Derivatization: The final step involves the derivatization of the acetic acid moiety to complete the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of these methods are often proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions
2-Amino-2-(1-methylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(cyclopropyl)acetic acid
- 2-Amino-2-(1-ethylcyclopropyl)acetic acid
- 2-Amino-2-(1-methylcyclobutyl)acetic acid
Uniqueness
2-Amino-2-(1-methylcyclopropyl)acetic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall chemical behavior, distinguishing it from other similar compounds.
特性
CAS番号 |
58160-96-6 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
2-(cyclopropylmethylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-7-3-5-1-2-5/h5,7H,1-4H2,(H,8,9) |
InChIキー |
JOWMUWBEMDOCKB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(C(=O)O)N |
正規SMILES |
C1CC1CNCC(=O)O |
Key on ui other cas no. |
139132-43-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)






